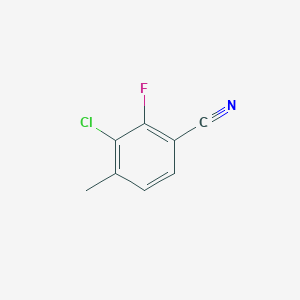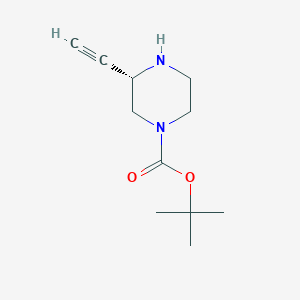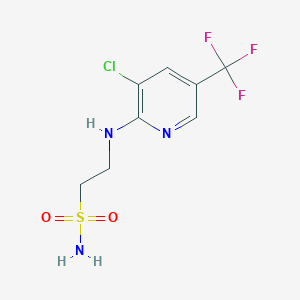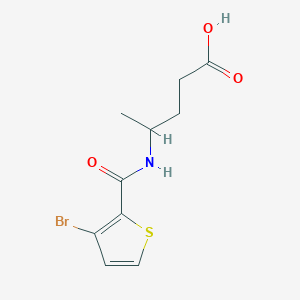
3-Chloro-2-fluoro-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is typically a colorless to pale yellow liquid with a distinct odor and is soluble in organic solvents like ethanol and ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. Another method involves the direct cyanation of 3-chloro-2-fluoro-4-methyltoluene using a suitable cyanating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyanation reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted amines or thiols.
Oxidation: 3-Chloro-2-fluoro-4-methylbenzoic acid.
Reduction: 3-Chloro-2-fluoro-4-methylbenzylamine.
Applications De Recherche Scientifique
3-Chloro-2-fluoro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-2-fluoro-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine substituent.
3-Chloro-4-methylbenzonitrile: Similar structure but lacks the fluorine substituent.
2-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine substituent
Uniqueness
3-Chloro-2-fluoro-4-methylbenzonitrile is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as an intermediate in the synthesis of complex molecules and its application in various fields .
Propriétés
Formule moléculaire |
C8H5ClFN |
|---|---|
Poids moléculaire |
169.58 g/mol |
Nom IUPAC |
3-chloro-2-fluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3 |
Clé InChI |
AVGJISDQUUABAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C#N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)



